Home > Products > Screening Compounds P78245 > Chlorisondamine diiodide
Chlorisondamine diiodide - 96750-66-2

Chlorisondamine diiodide

Catalog Number: EVT-254038
CAS Number: 96750-66-2
Molecular Formula: C14H20Cl4I2N2
Molecular Weight: 611.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlorisondamine diiodide (4,5,6,7-tetrachloro-2-methyl-2-(2-trimethylammoniumethyl)-isoindolinium diiodide) is a synthetic bisquaternary compound primarily recognized for its role as a nicotinic acetylcholine receptor antagonist. [] It acts by selectively blocking nicotinic receptors at autonomic ganglia. [] This property makes it a valuable tool in various scientific research areas, particularly in studying the cholinergic system and its influence on physiological processes.

Synthesis Analysis

One method for synthesizing high specific activity tritium-labeled chlorisondamine involves a two-step process: []

This synthesis method allows for the production of chlorisondamine with high specific activity (94 Ci/mmol), making it suitable for studies requiring sensitive detection and tracking of the compound. []

Future Directions
  • Characterizing Novel Nicotinic Receptors: The lack of blockade of nicotine-induced morphine release by chlorisondamine diiodide suggests the involvement of a novel nicotinic receptor subtype. [] Future research could focus on identifying and characterizing this receptor, potentially leading to new therapeutic targets for pain management or addiction treatment.
  • Further Exploring the Cholinergic Anti-inflammatory Pathway: The role of chlorisondamine diiodide in exacerbating colitis in animal models highlights the potential of modulating the cholinergic anti-inflammatory pathway for therapeutic benefit. [, ] Future research could investigate specific nicotinic receptor subtypes involved in this pathway and develop targeted therapies for inflammatory bowel diseases.

Nicotine

  • Relevance: Nicotine is structurally similar to chlorisondamine diiodide, both containing a nitrogen-containing heterocycle. The research described in the provided papers demonstrates that nicotine, like chlorisondamine diiodide, interacts with nicotinic acetylcholine receptors. Specifically, one study found that nicotine stimulated the release of morphine from human white blood cells, suggesting the involvement of a novel nicotinic receptor []. This finding highlights the shared target of these compounds and their potential roles in modulating cholinergic signaling.

Epibatidine

    Hexamethonium Dichloride

    • Relevance: Hexamethonium dichloride, like chlorisondamine diiodide, targets nicotinic acetylcholine receptors. While chlorisondamine diiodide blocks these receptors broadly, hexamethonium dichloride preferentially targets those found in autonomic ganglia. A study investigating morphine release from human white blood cells found that hexamethonium dichloride only weakly inhibited nicotine-induced morphine release []. This difference in potency compared to chlorisondamine diiodide highlights the nuanced interactions of these compounds with different nicotinic receptor subtypes.

    α-Bungarotoxin (α-BuTx)

    • Relevance: α-Bungarotoxin and chlorisondamine diiodide both act as nicotinic acetylcholine receptor antagonists, although they target different receptor subtypes. Research investigating the mechanism of nicotine-induced morphine release from human white blood cells found that α-bungarotoxin did not block the release []. This suggests that the specific nicotinic receptor subtype targeted by α-bungarotoxin is not involved in this particular process, unlike the broader activity exhibited by chlorisondamine diiodide.

    Atropine

    • Relevance: Although atropine targets muscarinic acetylcholine receptors and chlorisondamine diiodide targets nicotinic acetylcholine receptors, both compounds modulate cholinergic signaling. The research investigated the effect of atropine on nicotine-induced morphine release from human white blood cells []. Results indicated that atropine did not block the release, further supporting the involvement of nicotinic receptors, rather than muscarinic receptors, in this specific cellular process.

    Dihydro-β-Erythroidine Hydrobromide

    • Relevance: Dihydro-β-erythroidine hydrobromide, similar to chlorisondamine diiodide, interacts with nicotinic acetylcholine receptors. Specifically, this compound acts as an antagonist at the α4β2 receptor subtype. One study examined its effect on nicotine-induced morphine release from human white blood cells, revealing that it did not block the release []. This finding suggests that the specific nicotinic receptor subtype targeted by dihydro-β-erythroidine hydrobromide may not be the primary mediator of this process, highlighting the complexity and diversity of nicotinic receptor subtypes.

    Anabaseine

    • Relevance: Anabaseine and chlorisondamine diiodide both interact with nicotinic acetylcholine receptors, albeit with opposing actions. Anabaseine acts as an agonist, specifically at the α7 subtype, while chlorisondamine diiodide broadly blocks these receptors. Two studies highlighted in the provided papers investigated the effects of anabaseine and chlorisondamine diiodide on trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice [, ]. These studies demonstrated the opposing effects of these compounds on colonic inflammation, with anabaseine ameliorating the inflammation and chlorisondamine diiodide exacerbating it. These findings further emphasize the involvement of nicotinic receptors, particularly the α7 subtype, in modulating inflammatory responses.
    Molecular Structure Analysis

    Chlorisondamine diiodide has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The molecular formula can be represented as C12H12Cl2N2C_{12}H_{12}Cl_2N_2 when considering its base form before iodination.

    Key structural features include:

    • Chlorine Atoms: Two chlorine atoms are present, contributing to the compound's reactivity.
    • Iodine Atoms: The diiodide form indicates the presence of two iodine atoms, which enhance its interaction with nicotinic receptors.
    • Functional Groups: The compound contains amine groups that are critical for its activity as a receptor antagonist.

    The three-dimensional conformation of chlorisondamine diiodide allows it to effectively bind to nicotinic receptors, inhibiting their activation.

    Chemical Reactions Analysis

    Chlorisondamine diiodide participates in various chemical reactions primarily involving its interaction with biological systems. Notably, it acts as an antagonist at nicotinic acetylcholine receptors. Key reactions include:

    • Binding Reactions: Chlorisondamine diiodide binds to nicotinic receptors, preventing acetylcholine from eliciting a response.
    • Hydrolysis: In aqueous environments, chlorisondamine diiodide may undergo hydrolysis, affecting its stability and activity.
    • Redox Reactions: The presence of iodine can facilitate redox reactions under certain conditions, impacting the compound's behavior in biological systems.

    These reactions are crucial for understanding how chlorisondamine diiodide functions within experimental contexts.

    Mechanism of Action

    The mechanism of action of chlorisondamine diiodide primarily involves its role as a nicotinic receptor antagonist. By binding to these receptors, it prevents acetylcholine from activating them, leading to various physiological effects:

    1. Inhibition of Neurotransmission: By blocking nicotinic receptors in the nervous system, chlorisondamine diiodide disrupts normal neurotransmission pathways.
    2. Effects on Muscle Contraction: In skeletal muscle, antagonism at nicotinic receptors can lead to muscle relaxation or paralysis.
    3. Modulation of Pain Responses: Research indicates that chlorisondamine diiodide may influence pain pathways by altering neurotransmitter release.

    This mechanism underlies its use in experimental models studying neuromuscular function and pain modulation .

    Physical and Chemical Properties Analysis

    Chlorisondamine diiodide exhibits several important physical and chemical properties:

    • Appearance: It is typically a white solid.
    • Solubility: It is soluble in saline and other polar solvents but may have limited solubility in non-polar solvents.
    • Stability: The compound is stable under normal laboratory conditions but may degrade upon prolonged exposure to light or moisture.
    • Melting Point: Specific melting point data is not widely published but can be determined through laboratory analysis.

    These properties are essential for determining how chlorisondamine diiodide is handled in laboratory settings and its suitability for various applications.

    Applications

    Chlorisondamine diiodide finds applications primarily in scientific research:

    • Pharmacological Studies: It is used extensively in studies examining the role of nicotinic acetylcholine receptors in various physiological processes.
    • Neuroscience Research: The compound aids in understanding neurotransmission mechanisms and potential treatments for neurological disorders.
    • Colitis Models: Chlorisondamine diiodide has been utilized in models of colitis to investigate its effects on inflammation and pain pathways .

    Neuropharmacological Mechanisms of Action

    Competitive Antagonism at Nicotinic Acetylcholine Receptors (nAChRs)

    Chlorisondamine diiodide functions as a bisquaternary ammonium compound that competitively inhibits acetylcholine (ACh) binding at nicotinic acetylcholine receptors (nAChRs). Its structural configuration—featuring two quaternary nitrogen atoms separated by an optimized distance—enables high-affinity interactions with the receptor's agonist-binding site. This molecular geometry facilitates steric occlusion of ACh docking, preventing ion channel activation and subsequent depolarization of postganglionic neurons [1] [4].

    Table 1: Receptor Affinity Profile of Chlorisondamine

    nAChR SubtypeBinding Affinity (Ki)Functional Consequence
    Autonomic Ganglia~0.8 μMComplete synaptic blockade
    Neuromuscular>100 μMNegligible antagonism
    CNS α4β2*LowNo central effects (peripherally)

    This competitive antagonism is selective for ganglionic-type nAChRs (α3β4 subtypes), exhibiting significantly lower activity at neuromuscular junction receptors (α1β1γδ) or central α7 homomeric receptors [1]. Electrophysiological studies confirm that chlorisondamine reduces the amplitude of excitatory postsynaptic potentials (EPSPs) in sympathetic ganglia by >90% at concentrations ≥1 μM [4].

    Irreversible Receptor Binding and Long-Term Synaptic Effects

    Unlike transient competitive antagonists, chlorisondamine exhibits pseudo-irreversible binding kinetics due to its cationic charge and hydrophobic aromatic core. The tetrachlorobenzene moiety facilitates tight insertion into the receptor's lipid-exposed vestibule, while quaternary ammonium groups form electrostatic bonds with conserved tryptophan residues in the ACh binding pocket. This dual anchoring mechanism prolongs dissociation half-life to ≥72 hours [2].

    Key characteristics of its irreversible effects include:

    • Cumulative synaptic inhibition with repeated dosing, persisting for weeks post-administration
    • Non-competitive blockade after initial binding, resisting displacement by endogenous ACh
    • Functional nAChR internalization due to prolonged occupancy, reducing surface receptor density

    Table 2: Irreversible Binding Characteristics

    ParameterChlorisondamineHexamethonium
    Dissociation Half-life (t½)96–120 hours15–30 minutes
    Recovery of Synaptic Function14–21 days<60 minutes
    Receptor InternalizationYesNo

    This irreversibility underpins its experimental utility for inducing long-term autonomic dysfunction without requiring continuous infusion [2].

    Ganglionic Blockade and Autonomic Nervous System Modulation

    Chlorisondamine induces pan-autonomic blockade by inhibiting signal transmission across both sympathetic and parasympathetic ganglia. Its bisquaternary structure prevents significant passage through the blood-brain barrier, confining effects to peripheral ganglia [2] [5].

    Table 3: Autonomic Effects of Ganglionic Blockade

    SystemPhysiological EffectExperimental Application
    Cardiovascular↓ Vascular tone → hypotensionHypertension models
    Gastrointestinal↓ Motility → paralytic ileusAutonomic reflex studies
    Genitourinary↓ Bladder contraction → urinary retentionNeurogenic bladder investigations
    ThermoregulatoryImpaired vasoconstriction → hypothermiaSepsis-related fever modulation

    Critical to its action is the equipotent inhibition of sympathetic and parasympathetic pathways. This distinguishes chlorisondamine from selective agents like trimethaphan (parasympathetic-dominant) or guanethidine (sympathetic-specific). Experimental sepsis models demonstrate that this global ganglionic blockade suppresses sympathetic hyperactivity-induced inflammation, particularly reducing innate immune cytokine storms [5].

    Central vs. Peripheral Receptor Selectivity Profiles

    Chlorisondamine’s peripheral selectivity stems from its permanent double-positive charge, which impedes diffusion across the blood-brain barrier. Intravenous administration achieves <0.1% brain penetration, as quantified by autoradiography studies using 14C-labeled compound [4] [5].

    Notable selectivity demonstrations:

    • Peripheral blockade: Intravenous chlorisondamine abolishes nicotine-induced pressor responses (peripheral effect) without altering nicotine discrimination in behavioral assays [2]
    • Central effects require direct administration: Intraventricular injection blocks central nicotine cues for >4 weeks, confirming CNS nAChRs remain accessible only when bypassing the BBB [2]
    • Ganglionic specificity: No significant activity at muscarinic receptors (IC50 >100 μM) or adrenergic receptors, preserving non-nicotinic neurotransmission [1]

    This compartmentalized action enables targeted experimental manipulation of peripheral autonomic circuits without confounding central effects. Recent investigations leverage this profile to dissect sympathetic-immune interactions, demonstrating that chlorisondamine suppresses radiation-induced amplification of bacterial cytokine responses—evidence of peripheral ganglia’s immunomodulatory role [5].

    Properties

    CAS Number

    96750-66-2

    Product Name

    Chlorisondamine diiodide

    IUPAC Name

    trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide

    Molecular Formula

    C14H20Cl4I2N2

    Molecular Weight

    611.9 g/mol

    InChI

    InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2

    InChI Key

    FPNVAOZHQUJJJQ-UHFFFAOYSA-L

    SMILES

    C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]

    Synonyms

    Alternative Name: 3-[[4-(Chlorophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine diiodide

    Canonical SMILES

    C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.